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Compound of Interest

Compound Name: Diallyl malonate

Cat. No.: B160601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,5-diallylbarbituric

acid, commonly known as allobarbital, utilizing diallyl malonate as the key precursor. This

document outlines the synthetic strategy, detailed experimental protocols, and the

pharmacological context of the resulting barbiturate.

Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. Their

pharmacological effects are primarily mediated through the modulation of the γ-aminobutyric

acid type A (GABA-A) receptor in the central nervous system. The nature of the substituents at

the 5-position of the barbituric acid ring dictates the potency and duration of action of the drug.

The synthesis of 5,5-disubstituted barbiturates is a cornerstone of medicinal chemistry, typically

involving the condensation of a disubstituted malonic ester with urea.

This document focuses on the synthesis of allobarbital, a barbiturate with two allyl groups at

the 5-position, from diallyl malonate. Allobarbital has been used as an anticonvulsant and as

an adjunctive agent with analgesics. The synthetic route involves two primary stages: the

preparation of diallyl malonate and its subsequent condensation with urea.

Data Presentation
The following tables summarize the key quantitative data for the two-stage synthesis process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b160601?utm_src=pdf-interest
https://www.benchchem.com/product/b160601?utm_src=pdf-body
https://www.benchchem.com/product/b160601?utm_src=pdf-body
https://www.benchchem.com/product/b160601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Reagents and Conditions for the Synthesis of Diallyl Malonate

Reagent/Para
meter

Molecular
Weight ( g/mol
)

Molar Ratio (to
Malonic Acid)

Quantity (for
10 mmol scale)

Notes

Malonic Acid 104.06 1.0 1.0 g Starting material

Allyl Alcohol 58.08 4.4 3.0 mL
Reagent and

solvent

p-

Toluenesulfonic

acid

172.20 0.064 0.11 g Catalyst

Benzene 78.11 - 50 mL

Solvent for

azeotropic

removal of water

Product Diallyl Malonate 184.21 - -

Table 2: Reagents and Conditions for the Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b160601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent/Para
meter

Molecular
Weight ( g/mol
)

Molar Ratio (to
Diallyl
Malonate)

Quantity (for
0.5 mol scale)

Notes

Diallyl Malonate 184.21 1.0 92.1 g Key intermediate

Sodium Metal 22.99 1.0 11.5 g
To form sodium

ethoxide in situ

Absolute Ethanol 46.07 - 500 mL

Solvent and

reagent for

sodium ethoxide

Urea (dry) 60.06 1.0 30 g

Nitrogen source

for the pyrimidine

ring

Hydrochloric Acid

(conc.)
36.46 - ~45 mL

For acidification

and product

precipitation

Product

5,5-

Diallylbarbituric

Acid

208.22 -
Expected Yield:

70-80%

Experimental Protocols
Protocol 1: Synthesis of Diallyl Malonate
This protocol describes the esterification of malonic acid with allyl alcohol to produce diallyl
malonate.[1]

Materials:

Malonic acid (1.0 g, 10 mmol)

Allyl alcohol (3.0 mL, 44 mmol)

p-Toluenesulfonic acid (0.11 g, 0.64 mmol)
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Benzene (50 mL)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Flash chromatography system

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser,

dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in 50 mL of benzene.

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

Continue the reaction for 6 hours.

Cool the reaction mixture to room temperature.

Add 50 mL of diethyl ether to the reaction mixture.
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Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃

solution (2 x 15 mL) followed by brine (1 x 15 mL).

Dry the organic phase over anhydrous Na₂SO₄.

Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow oil.

Purify the crude product by flash chromatography on a silica column using an ethyl

acetate/hexane gradient to yield pure diallyl malonate.

Protocol 2: Synthesis of 5,5-Diallylbarbituric Acid
(Allobarbital)
This protocol details the condensation of diallyl malonate with urea to form 5,5-diallylbarbituric

acid, adapting the general procedure for barbiturate synthesis.[2][3]

Materials:

Diallyl malonate (92.1 g, 0.5 mol)

Sodium metal (11.5 g, 0.5 gram-atom)

Absolute ethanol (500 mL)

Dry urea (30 g, 0.5 mol)

Concentrated hydrochloric acid (~45 mL)

Distilled water

Apparatus:

2 L round-bottom flask

Reflux condenser with a calcium chloride guard tube

Oil bath
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Büchner funnel and filter flask

Beakers

Procedure:

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser

protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium metal in 250 mL of

absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction

becomes too vigorous.

Condensation Reaction: Once all the sodium has reacted, add 92.1 g of diallyl malonate to

the sodium ethoxide solution.

Dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this solution to

the reaction mixture.

Shake the mixture well and heat it to reflux for 7 hours using an oil bath heated to 110°C. A

white solid, the sodium salt of allobarbital, should precipitate.

Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to the

mixture to dissolve the solid.

Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper

(approximately 45 mL).

Filter the resulting clear solution while hot to remove any impurities.

Cool the filtrate in an ice bath overnight to crystallize the 5,5-diallylbarbituric acid.

Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and

dry in an oven at 105-110°C for three to four hours.

Mandatory Visualizations
Synthetic Workflow
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Stage 1: Diallyl Malonate Synthesis

Stage 2: Allobarbital Synthesis
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Caption: Synthetic workflow for 5,5-diallylbarbituric acid.
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Mechanism of Action: Barbiturate Modulation of the
GABA-A Receptor
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Caption: Barbiturate action at the GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160601?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

